1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide
CAS No.: 1798464-36-4
Cat. No.: VC4308891
Molecular Formula: C20H22FN7O
Molecular Weight: 395.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798464-36-4 |
|---|---|
| Molecular Formula | C20H22FN7O |
| Molecular Weight | 395.442 |
| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H22FN7O/c21-17-5-3-15(4-6-17)9-10-23-20(29)16-2-1-11-27(12-16)18-7-8-19(26-25-18)28-14-22-13-24-28/h3-8,13-14,16H,1-2,9-12H2,(H,23,29) |
| Standard InChI Key | SBWFHHHBBCACAQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCCC4=CC=C(C=C4)F |
Introduction
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide is a synthetic chemical entity with potential applications in medicinal chemistry. Its structure integrates functional groups such as a 1,2,4-triazole moiety, a pyridazine ring, and a piperidine carboxamide backbone, which are often associated with biological activity. This article explores its chemical properties, synthesis, biological relevance, and potential applications.
Synthesis
The synthesis of this compound likely involves multistep organic reactions incorporating the following stages:
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Formation of the Triazole Moiety: The 1H-1,2,4-triazole group can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles.
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Pyridazine Ring Construction: Pyridazine derivatives are typically synthesized through condensation reactions of hydrazines with diketones or related compounds.
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Piperidine Functionalization: The piperidine ring is functionalized to introduce the carboxamide group and the fluorophenethyl side chain.
Detailed reaction schemes for this compound were not available in the provided data but would involve advanced organic synthesis techniques.
Biological Relevance
The presence of key pharmacophores in the compound suggests potential biological activities:
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Triazole Moiety: Known for antifungal and antimicrobial properties .
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Pyridazine Derivatives: Often associated with anti-inflammatory and anticancer activities .
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Fluorophenethyl Group: Fluorinated compounds frequently exhibit enhanced metabolic stability and bioavailability .
While no specific biological assays for this compound were found in the provided data, its structural analogs have demonstrated activities against various pathogens and cancer cell lines.
Potential Applications
Based on its structure:
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Antimicrobial Agents: The triazole-pyridazine combination could inhibit microbial enzymes.
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Anticancer Drugs: The carboxamide group may facilitate interactions with cancer-related proteins.
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Central Nervous System (CNS) Drugs: Piperidine derivatives are often explored for CNS disorders such as Alzheimer's disease .
Research Gaps
Further studies are required to:
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Evaluate its pharmacokinetics and pharmacodynamics.
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Conduct in vitro and in vivo biological assays to confirm its therapeutic potential.
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Explore its toxicity profile and metabolic stability.
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